![molecular formula C13H20N2O3S B103167 2-(4-Tosylpiperazin-1-yl)ethanol CAS No. 16017-64-4](/img/structure/B103167.png)
2-(4-Tosylpiperazin-1-yl)ethanol
Overview
Description
“2-(4-Tosylpiperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O3S . It has a molecular weight of 284.37 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(4-Tosylpiperazin-1-yl)ethanol” were not found in the search results, a related compound, “2-(4-ALLYLPIPERAZIN-1-YL)-1-(1- ARYL-1H-TETRAZOL-5-YL)ETHANONE”, has been synthesized as a potential antimicrobial agent .Molecular Structure Analysis
The molecular structure of “2-(4-Tosylpiperazin-1-yl)ethanol” consists of a piperazine ring substituted at the 4-position with a tosyl group and at the 2-position with an ethanol group .Physical And Chemical Properties Analysis
“2-(4-Tosylpiperazin-1-yl)ethanol” has a boiling point of 452.3°C at 760 mmHg .Scientific Research Applications
Pharmaceutical Research
2-(4-Tosylpiperazin-1-yl)ethanol: is utilized in the synthesis of various piperidine derivatives, which are crucial in the pharmaceutical industry . Piperidine structures are integral to more than twenty classes of pharmaceuticals, including alkaloids. This compound’s derivatives have been explored for their potential as inhibitors in the treatment of diseases like cancer, where specific piperidine derivatives have shown promise as dual inhibitors for resistant strains .
Agrochemicals
In the agrochemical sector, 2-(4-Tosylpiperazin-1-yl)ethanol can be a precursor for compounds with potential use as pesticides or herbicides. The piperazine ring, a part of this compound, is known for its bioactivity, which could be harnessed to develop new agrochemicals that target specific pests or plant diseases .
Material Science
This compound finds applications in material science, particularly in the development of novel materials with specific properties. For instance, it can be used to synthesize polymers or coatings with enhanced durability or resistance to environmental factors .
Biochemistry
In biochemistry, 2-(4-Tosylpiperazin-1-yl)ethanol is significant for studying enzyme reactions and pathways. It can act as an inhibitor or activator for certain biochemical processes, thus helping in understanding the mechanisms of action at the molecular level .
Medical Research
Medical research benefits from this compound through its role in the synthesis of diagnostic agents or contrast media. Its derivatives could be used to improve the efficacy and safety of imaging techniques used in medical diagnostics .
Chemical Synthesis
2-(4-Tosylpiperazin-1-yl)ethanol: is valuable in chemical synthesis as a building block for complex molecules. It’s involved in multicomponent reactions, cyclization, and annulation processes that are fundamental in creating diverse chemical entities for further research and development .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and spectrometry, aiding in the accurate measurement and analysis of chemical substances .
Neuroscience Research
The piperazine moiety of 2-(4-Tosylpiperazin-1-yl)ethanol is relevant in neuroscience research. It’s used in the development of drugs that target neurological pathways and can help in the treatment of neurodegenerative diseases or psychiatric disorders .
properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAGYOKCNZTDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355308 | |
Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tosylpiperazin-1-yl)ethanol | |
CAS RN |
16017-64-4 | |
Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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